Tolpropamine hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

CAS番号 |

3339-11-5 |

|---|---|

分子式 |

C18H24ClN |

分子量 |

289.8 g/mol |

IUPAC名 |

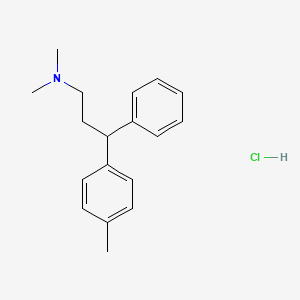

N,N-dimethyl-3-(4-methylphenyl)-3-phenylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C18H23N.ClH/c1-15-9-11-17(12-10-15)18(13-14-19(2)3)16-7-5-4-6-8-16;/h4-12,18H,13-14H2,1-3H3;1H |

InChIキー |

NKTYRULGQCXXSI-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(CCN(C)C)C2=CC=CC=C2.Cl |

正規SMILES |

CC1=CC=C(C=C1)C(CCN(C)C)C2=CC=CC=C2.Cl |

他のCAS番号 |

3339-11-5 |

関連するCAS |

5632-44-0 (Parent) |

同義語 |

N,N-4-trimethyl-gamma-phenylbenzenepropan N,N-dimethyl-3-phenyl-3-(p-tolyl)propylamine Pragman tolpropamine tolpropamine hydrochloride |

製品の起源 |

United States |

Chemical Synthesis and Derivatization of Tolpropamine Hydrochloride

Synthetic Methodologies for Tolpropamine Hydrochloride

The synthesis of Tolpropamine, and its subsequent conversion to the hydrochloride salt, can be achieved through several chemical routes. These methods range from classical approaches to more contemporary strategies, each with its own set of advantages and challenges.

Classical and Contemporary Synthetic Routes

Historically, the synthesis of antihistamines, which are structurally related to Tolpropamine, involved multi-step procedures. damascusuniversity.edu.sy These classical routes often relied on well-established reactions in organic chemistry.

Another general approach to related structures, such as N-methyl-3,3-diphenylpropylamine, involves a Friedel-Crafts alkylation of cinnamonitrile (B126248) with benzene (B151609) to yield 3,3-diphenylpropionitrile. google.com This intermediate is then catalytically hydrogenated to 3,3-diphenylpropylamine, which can be further modified. google.com While not a direct synthesis of Tolpropamine, this methodology highlights a classical approach to the core 3,3-diarylpropylamine scaffold.

The synthesis of related chiral primary amines, such as (R)-1-(p-Tolyl)propan-1-amine hydrochloride, often starts from the corresponding alcohol, (R)-1-(p-Tolyl)propan-1-ol. The alcohol is converted to the amine via a reductive amination process using reagents like ammonia (B1221849) and a reducing agent such as sodium cyanoborohydride. The final step involves treatment with hydrochloric acid to form the hydrochloride salt.

Optimization of Reaction Conditions and Yield

The concentration of hydrochloric acid used in the final salt formation and for the removal of impurities like trifluoroacetate (B77799) (TFA) can also be a critical parameter to optimize. nih.gov Studies on synthetic peptides have shown that high concentrations of HCl can alter the structure of the molecule. nih.gov Therefore, finding the optimal concentration is key to ensuring the integrity of the final product. For some processes, crystallization from a specific solvent, such as absolute ethanol, is employed to further purify the hydrochloride salt and improve its quality. google.com

Stereoselective Synthesis Approaches

While the provided literature does not detail a specific stereoselective synthesis for Tolpropamine, the synthesis of chiral amines and related compounds often employs stereoselective methods to control the three-dimensional arrangement of atoms. For instance, the synthesis of chiral primary amines like (R)-1-(p-Tolyl)propan-1-amine hydrochloride inherently requires enantioselective methods, which can include Grignard reactions or catalytic asymmetric synthesis.

The stereoselective synthesis of related β,β-diarylpropanoates has been achieved through an asymmetric Cu-catalyzed 1,4-reduction reaction, yielding products with high enantioselectivities. researchgate.net Furthermore, stereoselective Heck-Matsuda reactions have been developed for the synthesis of functionalized aryl cyclopentenes with high diastereoselectivities. unicamp.br The synthesis of pyrrolidine-containing drugs also heavily relies on stereoselective methods, which are broadly classified into two groups: those starting with a chiral pyrrolidine (B122466) ring and those involving stereoselective cyclization of acyclic precursors. mdpi.com The stereoselective construction of the 2-amino-1,3-diol moiety, a key feature in some biologically active molecules, is often the central challenge in their synthesis. beilstein-journals.org These examples of stereoselective synthesis in related compound classes suggest potential strategies that could be adapted for the stereocontrolled synthesis of Tolpropamine if a specific stereoisomer were desired.

Impurity Profiling and Control in Synthesis

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the quality, safety, and efficacy of the final drug product. tvtpi.com.vn Impurities can arise from various sources, including starting materials, intermediates, by-products, reagents, and catalysts. tvtpi.com.vnresearchgate.net

In the synthesis of compounds like Tolpropamine, it is essential to identify and control potential impurities. For example, in the synthesis of tolperisone, a related compound, the impurities in the p-methyl propiophenone (B1677668) starting material can affect the final product. google.com The Mannich reaction, a common method for synthesizing such compounds, can introduce specific impurities that may require multiple extraction steps for removal. google.com

Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy are employed to detect, identify, and quantify impurities. lgcstandards.comchemass.si The synthesis of potential impurities can be a valuable tool to verify their structure and understand their formation mechanisms. lgcstandards.com This knowledge allows for the optimization of the synthetic process to minimize the formation of unwanted substances and ensure that the final product meets the required purity standards. lgcstandards.com

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of a lead compound are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) and developing research tools.

Targeted Structural Modifications for Research Probes

The synthesis of analogues of biologically active compounds is a common strategy to develop chemical probes for research. gademann-lab.com These probes, which can include fluorescently labeled derivatives, are instrumental in studying the mechanism of action and biological targets of the parent compound. gademann-lab.com

While specific research probes derived from Tolpropamine are not detailed in the provided search results, the synthesis of analogues of other antihistamines, such as loratadine, has been reported. researchgate.net These studies involve structural modifications to investigate their biological activity. researchgate.net Similarly, the synthesis of derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-ones has been carried out to evaluate their cytotoxic effects. researchgate.net

Synthesis of Labeled Analogues for Biochemical Studies

The synthesis of isotopically labeled compounds is a critical component of drug discovery and development, providing essential tools for biochemical studies. nih.gov Radiolabeled molecules are widely used to investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov For a molecule like Tolpropamine, creating labeled analogues would enable detailed in vivo and in vitro research. nih.gov

The most common radioisotopes used for this purpose in pharmaceutical research are tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). nih.gov While ³H-labeled compounds are often easier to prepare, ¹⁴C-labeling is frequently preferred for its metabolic stability, as the label is less likely to be lost through biological or chemical processes. nih.govselcia.com

Utilizing a ¹⁴C-labeled toluene (B28343) or a related aromatic precursor to form the tolyl group.

Incorporating the label into the three-carbon propyl chain of an intermediate like allylformamide.

Expert radiochemists can develop and execute de novo synthetic routes to prepare complex ¹⁴C-labeled small molecules for use in preclinical and clinical studies. selcia.com These studies are fundamental for identifying and elucidating metabolites, determining bioavailability, and understanding tissue distribution and routes of excretion. nih.gov

Precursors and Intermediate Compounds in this compound Synthesis

The synthesis of Tolpropamine can be achieved through various routes, with modern methods utilizing palladium-catalyzed cross-coupling reactions. One notable approach employs the Heck-Matsuda arylation as the key step to construct the core 3-arylpropylamine structure. researchgate.netscielo.br This method provides a concise pathway to Tolpropamine and related pharmaceutical compounds. scielo.br

A reported synthesis involves the arylation of an allylamine (B125299) derivative with an arenediazonium salt. scielo.br The key precursors in this pathway are allylformamide and a diazonium salt derived from toluene. scielo.br The use of a formyl protecting group on the nitrogen of allylamine was found to be crucial for achieving high reactivity and the desired regioselectivity in the arylation step. scielo.br

The reaction proceeds through a palladium-catalyzed process, leading to an intermediate adduct which is then reduced to yield the secondary amine skeleton of the target molecule. scielo.br The final step involves the removal of the formyl protecting group under acidic conditions, which also facilitates the formation of the hydrochloride salt to yield this compound. scielo.br

Below is a table of the key precursors and intermediates involved in this synthetic route.

Interactive Table: Precursors and Intermediates in Tolpropamine Synthesis

| Compound Name | Role in Synthesis | Chemical Class |

| Allylformamide | Precursor | Amide / Alkene |

| Arenediazonium Salt | Precursor | Diazonium Compound |

| Adduct (170) | Intermediate | Arylated Amide |

| Reduced Intermediate (171) | Intermediate | Secondary Amine |

Molecular and Cellular Pharmacology of Tolpropamine Hydrochloride

Mechanism of Action at the Molecular Level

Tolpropamine hydrochloride is an alkylamine derivative with a multifaceted mechanism of action at the molecular level. ncats.iodrugfuture.com Its therapeutic effects as an antipruritic and topical antihistamine are primarily attributed to its interactions with specific cellular receptors and ion channels. ncats.iodrugfuture.comwikipedia.org The core of its activity lies in its ability to antagonize histamine (B1213489) H1 receptors, but it also exhibits notable interactions with cholinergic receptors and voltage-gated ion channels. wikipedia.orgncats.io

The strength and specificity of a drug's interaction with its target are defined by its binding affinity, a critical determinant of its pharmacological profile. openaccessjournals.combmglabtech.com For Tolpropamine, its binding characteristics have been primarily studied in the context of histamine and cholinergic receptors.

Tolpropamine is classified as a first-generation H1-receptor antagonist. ncats.ionih.gov This class of drugs acts by competitively inhibiting the action of histamine at the H1 receptor. wikipedia.orgwikipedia.org The interaction prevents the downstream signaling cascade typically initiated by histamine, thereby mitigating allergic and inflammatory responses. wikipedia.org Like many other H1-antihistamines, Tolpropamine functions as an inverse agonist, meaning it not only blocks the receptor but also reduces its basal activity. wikipedia.org The affinity of a ligand for its receptor can be quantified by the dissociation constant (Kd), which is a ratio of the off-rate (koff) to the on-rate (kon) of the ligand-receptor binding. nih.govnih.gov A lower Kd value signifies a higher binding affinity. bmglabtech.com While specific kinetic binding parameters (Kd, kon, koff) for Tolpropamine are not extensively documented in publicly available literature, its classification as a potent H1-antihistamine suggests a high affinity for the H1 receptor. ncats.iogoogle.com

Table 1: Histamine H1 Receptor Interaction for Tolpropamine

| Property | Description | Reference |

| Receptor Target | Histamine H1 Receptor | ncats.io |

| Action | Antagonist / Inverse Agonist | ncats.iowikipedia.org |

| Classification | First-Generation H1-Antihistamine | nih.gov |

| Therapeutic Effect | Antipruritic, Topical Antihistaminic | ncats.iodrugfuture.com |

Table 2: Cholinergic Receptor Interaction for Tolpropamine

| Property | Description | Reference |

| Receptor Target | Muscarinic Acetylcholine Receptors | wikipedia.orgmdpi.com |

| Action | Antagonist | wikipedia.org |

| Effect | Anticholinergic | wikipedia.org |

Tolpropamine's pharmacological profile extends to the modulation of voltage-gated ion channels, specifically sodium and calcium channels. ncats.io

Sodium Channels: Tolpropamine has been identified as a blocker of voltage-gated sodium channels. ncats.io These channels are essential for the initiation and propagation of action potentials in excitable cells like neurons. nih.gov By blocking these channels, Tolpropamine can decrease membrane excitability, an action that underlies the effects of local anesthetics and some antiarrhythmic drugs. nih.govwikipedia.org This sodium channel blockade likely contributes to the local anesthetic properties observed with some topical antihistamines. wikipedia.orgdrugbank.com

Calcium Channels: There is also evidence to suggest that Tolpropamine interacts with voltage-gated calcium channels (VGCCs). ncats.io VGCCs are critical for a multitude of cellular processes, including neurotransmitter release, muscle contraction, and gene expression. mdpi.comnih.govnih.gov The modulation of these channels can have significant physiological effects. While the precise nature and affinity of Tolpropamine's interaction with different subtypes of calcium channels (e.g., L-type, N-type, T-type) are not fully elucidated, its activity at these channels adds another layer to its mechanism of action. mdpi.comoatext.com

Table 3: Voltage-Gated Ion Channel Interactions for Tolpropamine

| Channel Type | Action | Potential Effect | Reference |

| Voltage-Gated Sodium Channels | Blocker | Decreased membrane excitability, local anesthetic effect | ncats.iowikipedia.org |

| Voltage-Gated Calcium Channels | Modulator | Alteration of calcium-dependent cellular processes | ncats.iomdpi.com |

The binding of Tolpropamine to its target receptors initiates a cascade of changes in intracellular signaling pathways.

H1 Receptor Pathway: As an antagonist of the H1 histamine receptor, which is coupled to Gq/11 proteins, Tolpropamine blocks the activation of phospholipase C (PLC). hmdb.ca This inhibition prevents the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). hmdb.ca Consequently, this leads to a downstream blockade of intracellular calcium release from the endoplasmic reticulum and the activation of protein kinase C (PKC), key events in the histamine-mediated response. genome.jphmdb.ca

Cholinergic Receptor Pathway: Similarly, by blocking muscarinic receptors (which can be coupled to either Gq/11 or Gi/o proteins), Tolpropamine interferes with acetylcholine-mediated signaling. frontiersin.org For Gq-coupled receptors (M1, M3, M5), this would also involve the inhibition of the PLC/IP3/DAG pathway. frontiersin.org For Gi-coupled receptors (M2, M4), antagonism would prevent the inhibition of adenylyl cyclase, thereby affecting cyclic AMP (cAMP) levels. frontiersin.org

Ion Channel Modulation: The direct blockade of voltage-gated sodium and calcium channels by Tolpropamine has a more immediate impact on cellular function by directly altering ion flux across the cell membrane. drugbank.comnih.gov This directly influences membrane potential and cellular excitability, bypassing the more complex G-protein-mediated second messenger systems. nih.govnih.gov

Enzyme Inhibition and Activation Profiling

Tolpropamine, as a first-generation H1-antihistamine, is part of a class of compounds known to interact with various enzyme systems. While specific enzymatic inhibition or activation data for topropamine hydrochloride is not extensively detailed in publicly available literature, the activity profile can be inferred from studies on structurally related first-generation antihistamines.

A notable characteristic of many first-generation H1-antihistamines is their inhibitory effect on the cytochrome P450 (CYP450) enzyme system in the liver. jiaci.orgnih.gov This enzyme family is crucial for the metabolism of a wide array of drugs. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered medications. jiaci.org

Research has demonstrated that several H1-antihistamines are inhibitors of specific CYP450 isoenzymes. For instance, studies have shown that certain first-generation antihistamines can inhibit CYP2D6 and, to a lesser extent, CYP2C9. nih.gov The inhibition of CYP2D6 by some of these compounds can be significant, with concentrations required for inhibition being close to their therapeutic plasma concentrations. nih.gov Given its structural classification, it is plausible that topropamine hydrochloride exhibits a similar inhibitory profile towards CYP450 enzymes. However, without direct experimental data, the specific IC50 values for topropamine against these enzymes remain undetermined.

The table below summarizes the inhibitory effects of some first-generation H1-antihistamines on CYP450 enzymes, which may provide an indication of the potential activity of topropamine hydrochloride.

| Antihistamine | CYP Isozyme Inhibited | Potency (IC50/IC20) | Reference |

| Various First-Generation Antihistamines | CYP2D6 | IC50 values ranged from 32-109 µM | nih.gov |

| Cyclizine | CYP2C9 | IC20 of 85 µM | nih.gov |

| Promethazine | CYP2C9 | IC20 of 88 µM | nih.gov |

This table presents data for other first-generation antihistamines to illustrate the class effect. Specific data for this compound is not available.

There is no significant evidence to suggest that topropamine hydrochloride or other first-generation antihistamines act as enzyme activators. Their primary characterized enzymatic interactions involve inhibition.

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) of H1-antihistamines, including propylamine (B44156) derivatives like topropamine, has been extensively studied to understand the structural features necessary for their pharmacological activity. ramauniversity.ac.infirsthope.co.in

Identification of Key Pharmacophoric Elements

The generally accepted pharmacophore for first-generation H1-antihistamines consists of several key features that are crucial for binding to the H1-receptor. damascusuniversity.edu.syresearchgate.net These elements are present in the structure of topropamine.

The essential pharmacophoric features include:

Two Aromatic Rings (Ar1, Ar2): The presence of two aryl groups is a fundamental requirement for significant H1-receptor affinity. firsthope.co.inyoutube.com In topropamine, these are a phenyl group and a p-tolyl group. For optimal interaction, these rings are thought to adopt a non-coplanar conformation. damascusuniversity.edu.sy

A Connecting Atom (X): This atom links the diarylmethyl moiety to the alkyl chain. In the case of propylamine derivatives like topropamine, this is a carbon atom. ramauniversity.ac.in

An Alkyl Chain: A short chain of two or three carbon atoms, which acts as a spacer, separating the aromatic portion from the terminal amine. ramauniversity.ac.in This allows for a distance of 5-6 Å between the center of the aromatic rings and the aliphatic nitrogen. youtube.com

A Terminal Tertiary Amine: A basic amino group that is typically protonated at physiological pH. ramauniversity.ac.inyoutube.com This positively charged group is believed to form a crucial ionic interaction with a negatively charged residue, such as an aspartate, in the H1-receptor binding site. researchgate.net In topropamine, this is a dimethylamino group.

The table below outlines these key pharmacophoric elements and their corresponding structural features in Tolpropamine.

| Pharmacophoric Element | Structural Feature in Tolpropamine |

| Aryl Group 1 (Ar1) | Phenyl group |

| Aryl Group 2 (Ar2) | p-Tolyl group |

| Connecting Atom (X) | Carbon |

| Alkyl Chain | Propyl chain |

| Terminal Amine | Dimethylamino group |

Impact of Structural Modifications on Binding Affinity and Functional Activity

SAR studies on H1-antihistamines have revealed how modifications to their structure can significantly impact their binding affinity and activity. firsthope.co.in

Aromatic Ring Substitution: Substituents on the aryl rings can influence potency. damascusuniversity.edu.syyoutube.com For instance, the presence of a methyl group in the para-position of one of the phenyl rings, as seen in topropamine (forming a tolyl group), is a common feature in this class of compounds.

The Connecting Moiety (X): The nature of the connecting atom (C, O, or N) defines the subclass of the antihistamine (e.g., propylamine, ethanolamine, or ethylenediamine). ramauniversity.ac.in Chirality at this carbon atom, when present, can lead to stereoselective binding at the H1-receptor. ramauniversity.ac.indamascusuniversity.edu.sy

The Alkyl Chain: The length of the alkyl chain is critical. A chain of two or three carbons is generally optimal. damascusuniversity.edu.sy Branching on the carbon chain can sometimes reduce antihistaminic activity, although exceptions exist. youtube.com

The Terminal Amine: The terminal nitrogen must be a tertiary amine for maximal activity. ramauniversity.ac.in The basicity of this amine, with a pKa typically in the range of 8.5 to 10, ensures it is protonated to interact with the receptor. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. mdpi.com For H1-antihistamines, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for high affinity. mdpi.com

While a specific QSAR model for topropamine hydrochloride is not publicly documented, general QSAR studies on H1-antihistamines provide insights. These models typically use a set of known H1-antihistamines to build a predictive model based on their steric, electrostatic, and hydrophobic properties. mdpi.com

The general steps in developing a QSAR model for this class of compounds would involve:

Data Set Selection: A series of structurally related H1-antihistamines with known binding affinities (e.g., Ki or IC50 values) is compiled.

Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common scaffold or pharmacophore. mdpi.com

Descriptor Calculation: Various physicochemical descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated for each molecule.

Model Generation and Validation: Statistical methods are used to generate a mathematical equation linking the descriptors to the biological activity. The model's predictive power is then rigorously validated. mdpi.commdpi.com

Such models can generate contour maps that visualize the regions where certain properties (e.g., bulkiness, positive/negative charge) would increase or decrease the activity of the ligand, thereby guiding the design of new, more potent H1-antihistamines. mdpi.com

Metabolism and Biotransformation Research of Tolpropamine Hydrochloride in Vitro

In Vitro Metabolic Pathways Identification

The in vitro metabolism of xenobiotics like Tolpropamine hydrochloride is generally categorized into two main phases: Phase I and Phase II reactions. These processes work sequentially to transform a lipophilic compound into more water-soluble derivatives to facilitate its excretion.

Phase I metabolism introduces or exposes functional groups on the parent molecule. For a compound with the structure of Tolpropamine, which is an N,N-dimethyl-3-(4-methylphenyl)-3-phenylpropan-1-amine, the following oxidative reactions are anticipated.

Classic H1 receptor antagonists, which include alkylamines, primarily undergo cytochrome P450-mediated oxidative N-desalkylations and deamination ingentaconnect.com. The tertiary amino group in Tolpropamine is a likely site for metabolism.

N-Demethylation: The sequential removal of the methyl groups from the tertiary amine is a common metabolic pathway for compounds with an N,N-dimethylamino group nih.govsemanticscholar.org. This would result in the formation of N-desmethyltolpropamine and subsequently N,N-didesmethyltolpropamine. These metabolites may or may not retain pharmacological activity. For instance, the N-demethylation of the tricyclic antidepressants imipramine and amitriptyline results in equiactive secondary amine metabolites nih.govsemanticscholar.org.

N-Oxidation: Tertiary amines can also be metabolized through N-oxidation, a reaction often catalyzed by flavin-containing monooxygenases (FMOs), to form N-oxide metabolites nih.govsemanticscholar.org.

Hydroxylation: Aromatic hydroxylation of the phenyl or tolyl rings is another plausible Phase I reaction. Additionally, aliphatic hydroxylation at various positions on the propyl chain could occur. For example, hydroxylation is a significant metabolic pathway for tricyclic antidepressants, which share some structural similarities with Tolpropamine nih.gov.

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, which significantly increases their water solubility and facilitates their elimination.

Glucuronidation: If hydroxylated metabolites are formed during Phase I, they are likely substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates. The N-oxide metabolites of some drugs can also undergo glucuronidation nih.gov.

Sulfation: Sulfotransferases (SULTs) can also conjugate hydroxylated metabolites, although glucuronidation is often the more predominant pathway for many drugs.

Enzymatic Systems Involved in this compound Metabolism

The biotransformation of drugs is catalyzed by a variety of enzymatic systems, with the Cytochrome P450 superfamily playing a central role in Phase I metabolism.

The metabolism of many antihistamines is mediated by the cytochrome P450 (CYP) system nih.govwikipedia.org. Specific isoforms are often responsible for the metabolism of particular drugs.

CYP2D6 and CYP3A4: Studies on other antihistamines have implicated several CYP isoforms in their metabolism. For example, CYP2D6 is involved in the metabolism of promethazine, diphenhydramine, and chlorpheniramine ingentaconnect.com. Loratadine, another antihistamine, is metabolized to its active metabolite primarily by CYP3A4 and to a lesser extent by CYP2D6 karger.comdrugbank.com. Given the structural similarities, it is plausible that CYP2D6 and CYP3A4 could be involved in the metabolism of Tolpropamine.

While CYPs are the major players, other enzyme systems can also contribute to drug metabolism.

Flavin-containing Monooxygenases (FMOs): As mentioned, FMOs are known to catalyze the N-oxidation of tertiary amines nih.govsemanticscholar.org. Therefore, FMOs could play a role in the metabolism of Tolpropamine, leading to the formation of Tolpropamine N-oxide.

In Vitro Systems for Metabolic Studies

A variety of in vitro systems are utilized to investigate the metabolic fate of new chemical entities. These systems allow for the identification of metabolites and the enzymes responsible for their formation in a controlled environment.

Liver Microsomes: Human liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYPs and UGTs. They are a standard tool for studying Phase I and Phase II metabolism karger.comdrugbank.comnih.gov.

Hepatocytes: Intact liver cells, or hepatocytes, contain a full complement of metabolic enzymes and cofactors, allowing for the study of both Phase I and Phase II metabolism, as well as transport processes. They can be used in suspension or as cultured monolayers nih.govmdpi.com.

Recombinant Enzymes: To identify the specific enzymes involved in a particular metabolic pathway, individual drug-metabolizing enzymes (e.g., specific CYP isoforms) can be expressed in cell lines. These recombinant enzyme systems are crucial for reaction phenotyping karger.comdrugbank.com.

Other Subcellular Fractions: Cytosol, the soluble fraction of the cell, contains various enzymes, including some transferases, and can be used in conjunction with microsomes for a more complete picture of metabolism.

Liver Microsomal Preparations (e.g., Human Liver Microsomes)

Human Liver Microsomes (HLMs) are subcellular fractions derived from the endoplasmic reticulum of liver cells and are a cornerstone of in vitro drug metabolism studies. mdpi.comcreative-bioarray.com They contain a high concentration of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP450) superfamily. nih.gov

In the context of this compound, incubation with HLMs in the presence of necessary cofactors like NADPH would be the initial step to investigate its Phase I metabolic pathways. pharmacy180.com Researchers would analyze the reaction mixture over time to determine the rate of disappearance of the parent compound and the formation of metabolites.

Key Research Findings from Liver Microsomal Studies:

Metabolic Stability: The rate at which Tolpropamine is metabolized by liver microsomes would be determined, providing an estimate of its intrinsic clearance.

Enzyme Kinetics: By varying the concentration of Tolpropamine, kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) could be calculated to characterize the enzyme-substrate interaction. nih.gov

CYP450 Isoform Mapping: To identify the specific CYP450 enzymes responsible for Tolpropamine metabolism, a combination of approaches would be employed. This includes using a panel of HLMs with known polymorphic variations in CYP450 enzymes and selective chemical inhibitors for different CYP isoforms. nih.gov

Table 1: Hypothetical Data from a Tolpropamine Metabolism Study with Human Liver Microsomes This table is illustrative and based on typical outcomes of such studies, as specific data for Tolpropamine is not available.

| Parameter | Value |

|---|---|

| Incubation Time (min) | % Parent Compound Remaining |

| 0 | 100 |

| 15 | 75 |

| 30 | 50 |

| 60 | 25 |

| Calculated Half-life (t½) | 30 min |

| Primary Metabolites Detected | Hydroxylated Tolpropamine, N-demethylated Tolpropamine |

Recombinant Enzyme Systems

To further pinpoint the specific enzymes involved in Tolpropamine's metabolism, researchers utilize recombinant enzyme systems. These systems involve expressing a single, purified human drug-metabolizing enzyme, typically a CYP450 isoform, in a host cell line (e.g., insect cells or bacteria). nih.gov

This approach allows for the unambiguous identification of which enzyme is responsible for the formation of a particular metabolite. For example, if the hydroxylation of Tolpropamine is suspected to be carried out by CYP3A4, incubating Tolpropamine with a recombinant CYP3A4 system would confirm this hypothesis if the hydroxylated metabolite is produced. mdpi.com

Table 2: Example of a Recombinant CYP450 Enzyme Screening for Tolpropamine Metabolism This table is a hypothetical representation of experimental results.

| Recombinant CYP450 Isoform | Metabolite Formation (relative units) |

|---|---|

| CYP1A2 | < 5 |

| CYP2B6 | 15 |

| CYP2C9 | 10 |

| CYP2C19 | 8 |

| CYP2D6 | 45 |

Cellular Models (e.g., Primary Hepatocytes, Engineered Cell Lines)

While microsomes and recombinant enzymes are excellent for studying Phase I metabolism, they lack the full complement of enzymes and cellular machinery present in an intact liver cell. Cellular models, such as primary human hepatocytes or engineered cell lines, provide a more comprehensive system to study drug metabolism, including both Phase I and Phase II (conjugation) reactions. mdpi.com

Primary Hepatocytes: These are considered the "gold standard" for in vitro metabolism studies as they contain the full range of drug-metabolizing enzymes and cofactors in their natural cellular environment. sciex.com Incubating Tolpropamine with primary hepatocytes would allow for the identification of not only Phase I metabolites but also Phase II conjugates, such as glucuronides or sulfates. nih.gov

Engineered Cell Lines: Cell lines such as HepG2 or HepaRG can be genetically engineered to express specific drug-metabolizing enzymes. These offer a more reproducible and readily available alternative to primary hepatocytes, although they may not fully replicate the metabolic capacity of primary liver cells. nih.gov

Identification and Structural Elucidation of Metabolites

A crucial aspect of metabolism research is the identification and structural characterization of the metabolites formed. nih.gov This information is vital for understanding the drug's detoxification pathways and for identifying any potentially active or toxic metabolites.

The primary analytical techniques used for this purpose are liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. taylorandfrancis.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and is used to separate the metabolites from the parent drug and from each other, and then to determine their mass-to-charge ratio. High-resolution mass spectrometry can provide the elemental composition of the metabolites, offering clues to their structure. doe.gov Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, and the resulting fragmentation pattern provides further structural information. taylorandfrancis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, particularly for novel metabolites, NMR spectroscopy is often required. researchgate.net This technique provides detailed information about the arrangement of atoms within a molecule. However, it is less sensitive than MS and typically requires larger quantities of the isolated metabolite. nih.gov

Table 3: Common Metabolic Transformations and Corresponding Mass Shifts

| Metabolic Reaction | Change in Molecular Weight |

|---|---|

| Hydroxylation | +16 Da |

| N-Demethylation | -14 Da |

| Glucuronidation | +176 Da |

By combining the information from these various in vitro systems and analytical techniques, a comprehensive picture of the metabolism and biotransformation of this compound can be constructed. This knowledge is fundamental for its safe and effective therapeutic use.

Advanced Research Methodologies and Techniques for Tolpropamine Hydrochloride

Analytical Method Development and Validation for Research Applications

The development of robust and reliable analytical methods is fundamental for the quantitative and qualitative analysis of Tolpropamine hydrochloride in research contexts. These methods must undergo rigorous validation to ensure they are fit for their intended purpose, providing accurate and reproducible data. The validation process is typically guided by international standards, such as the International Council for Harmonisation (ICH) guidelines ijrrjournal.comnih.gov.

Chromatographic techniques are paramount for separating this compound from impurities, degradation products, or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC): These are the most widely used techniques for the analysis of pharmaceutical compounds. For a molecule like this compound, a polar amine salt, RP-HPLC is particularly suitable. orientjchem.org. A typical RP-HPLC method would involve a C18 stationary phase and a mobile phase consisting of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol) researchgate.netijpbs.com. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase orientjchem.org. Method development would focus on optimizing parameters like mobile phase composition, pH, flow rate, and column temperature to achieve efficient separation with good peak symmetry and resolution ijbio.comjpionline.org.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a simpler, high-throughput alternative to HPLC for quantification. sphinxsai.comscience.gov. This technique involves spotting the sample on a high-performance plate (e.g., silica (B1680970) gel 60 F254) and developing it in a chamber with a suitable mobile phase sphinxsai.com. The separated components are then quantified using a densitometer. Key advantages include the ability to analyze multiple samples simultaneously and the use of different detection methods science.gov. While specific HPTLC methods for this compound are not extensively detailed in the literature, methods developed for other antihistamines or amine hydrochlorides can serve as a template mdpi.comresearchtrends.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful hybrid technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry mdpi.com. LC-MS/MS is invaluable for identifying and quantifying trace levels of this compound and its metabolites or degradation products. Data for Tolpropamine indicates the use of high-resolution mass spectrometry, such as a Thermo Fisher Q Exactive Orbitrap, which provides highly accurate mass measurements for confident compound identification. nih.gov.

Spectroscopic techniques are essential for the structural elucidation and quantification of this compound.

UV-Visible Spectroscopy: This technique is based on the absorption of ultraviolet or visible light by the molecule. The aromatic rings (phenyl and tolyl groups) in this compound contain chromophores that absorb UV light, making this a straightforward method for quantification. A UV-Visible spectrophotometric method would involve determining the wavelength of maximum absorbance (λmax) and creating a calibration curve to correlate absorbance with concentration.

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation jddtonline.infosemanticscholar.org. The FT-IR spectrum of Tolpropamine would exhibit characteristic absorption bands corresponding to its structural features. For instance, C-H stretching vibrations from the aromatic rings and alkyl chains, C=C stretching from the aromatic rings, and C-N stretching from the tertiary amine group would be expected. This technique is highly effective for confirming the identity of the compound jddtonline.info.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed molecular structure of a compound. ¹H NMR and ¹³C NMR spectra provide information about the chemical environment, connectivity, and number of hydrogen and carbon atoms in the molecule. For this compound, NMR would confirm the presence and arrangement of the phenyl, tolyl, and dimethylaminopropyl moieties, providing unambiguous structural verification.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition nih.gov. Electron ionization (EI) or electrospray ionization (ESI) sources can be used. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, aiding in structural confirmation. GC-MS and LC-MS data are available for Tolpropamine, confirming its molecular mass and providing fragmentation data for identification purposes nih.gov.

To ensure that an analytical method is suitable for its intended research application, it must be validated according to ICH guidelines ijrrjournal.comnih.gov. Key validation parameters include:

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or degradation products ijrrjournal.com. For an HPLC method, specificity is demonstrated by showing that the peak for this compound is well-resolved from all other peaks.

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range nih.gov. It is typically determined by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value ijbio.com. It is often assessed by performing recovery studies, where a known amount of pure this compound is added to a sample matrix, and the percentage of the analyte recovered by the method is calculated.

Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions ijbio.comnih.gov. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (between-laboratory precision) nih.gov.

Table 1: Hypothetical Linearity Data for an HPLC Method for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 10 | 152340 |

| 25 | 378950 |

| 50 | 755120 |

| 75 | 1132670 |

| 100 | 1510500 |

Regression Analysis:

Slope: 15085

Intercept: 1250

Correlation Coefficient (r²): 0.9998

Computational Chemistry and Molecular Modeling

Computational methods provide deep insights into the molecular properties and dynamic behavior of this compound at an atomic level, complementing experimental data.

Quantum chemical calculations are used to study the electronic structure, geometry, and reactivity of molecules rroij.com.

Density Functional Theory (DFT): DFT is a popular quantum mechanical modeling method used to investigate the electronic properties of molecules mdpi.com. For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate Electronic Properties: Compute properties such as molecular orbital energies (e.g., HOMO and LUMO), which are related to the molecule's reactivity and electronic transitions.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecule, identifying electron-rich and electron-deficient regions, which can predict sites for intermolecular interactions.

Simulate Spectroscopic Properties: Predict IR and NMR spectra to aid in the interpretation of experimental data.

Table 2: Potential Insights from Quantum Chemical Calculations for this compound

| Calculation Type | Information Gained | Research Application |

|---|---|---|

| Geometry Optimization | Lowest energy 3D structure, bond lengths, angles | Understanding molecular shape and steric properties |

| Frontier Molecular Orbitals (HOMO/LUMO) | Electron-donating/accepting ability, electronic transitions | Predicting chemical reactivity and UV-Vis absorption |

| Molecular Electrostatic Potential (MEP) | Mapping of charge distribution | Identifying sites for non-covalent interactions |

| Vibrational Frequency Analysis | Predicted IR spectrum | Assisting in the assignment of experimental FT-IR peaks |

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time mdpi.comfrontiersin.org. An MD simulation provides a dynamic view of the molecule's behavior in a specific environment, such as in an aqueous solution.

A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with water molecules and ions to represent physiological conditions. The system's trajectory is then calculated by integrating Newton's laws of motion, using a force field (e.g., AMBER, CHARMM) to describe the interatomic forces mdpi.com. Analysis of the resulting trajectory can reveal:

Conformational Stability: By monitoring the Root Mean Square Deviation (RMSD) of the molecule's backbone atoms from their initial position, one can assess if the molecule maintains a stable conformation or undergoes significant structural changes ekb.eg.

Solvent Interactions: The Solvent Accessible Surface Area (SASA) quantifies the part of the molecule's surface that is exposed to the solvent, providing insight into its interactions with the surrounding environment ekb.eg.

Hydrogen Bonding: Analysis of the simulation can identify the formation and lifetime of hydrogen bonds between this compound and water molecules, which is crucial for understanding its solubility.

Table 3: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Definition | Significance for this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | The average distance between the atoms of the simulated molecule and a reference structure over time. | Indicates the conformational stability and equilibration of the molecule in solution. |

| Radius of Gyration (Rg) | The root mean square distance of the molecule's atoms from their common center of mass. | Measures the compactness of the molecule's structure. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | Provides information on the molecule's interaction with the solvent and its solubility. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom from its average position during the simulation. | Identifies flexible and rigid regions within the molecule. |

Ligand-Protein Docking and Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For this compound, this technique is instrumental in elucidating its binding mode within the active site of the human histamine (B1213489) H1 receptor (H1R). The availability of the H1R crystal structure (e.g., PDB ID: 3RZE) has significantly advanced structure-based drug design and molecular docking studies for its antagonists. nih.govnih.gov

Docking simulations of H1R antagonists, such as Tolpropamine, involve placing the ligand into the receptor's binding pocket and evaluating the binding affinity using scoring functions. mdpi.comacademicjournals.org These studies provide valuable insights into the specific molecular interactions that stabilize the ligand-receptor complex. Key amino acid residues within the H1R binding site are crucial for antagonist binding. For instance, a conserved aspartate residue in transmembrane helix 3 (TM3), Asp107 (3.32), forms a critical salt bridge with the protonated amine group common to most H1R antagonists. nih.gov Other important interactions may involve residues such as Thr112, Trp158, Tyr431, and Phe432, which can form hydrogen bonds or hydrophobic interactions with the ligand. nih.govresearchgate.net

The analysis of these docking poses reveals the specific atoms and functional groups of Tolpropamine that contribute to its binding affinity and selectivity, guiding further structural modifications to enhance its pharmacological profile. mdpi.com

Virtual Screening and Lead Optimization Strategies

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. bucm.edu.cn In the context of this compound, VS can be employed in two primary ways: to discover novel H1R antagonists or to use the Tolpropamine scaffold as a starting point for lead optimization.

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the H1R. nih.govacs.org A library of compounds is docked into the receptor's binding site, and compounds are ranked based on their predicted binding affinity or complementarity to the active site. This approach has been successfully used to identify novel, chemically diverse, and fragment-like ligands for the H1R with high hit rates. nih.govacs.org

Ligand-based virtual screening, conversely, does not require a receptor structure. Instead, it uses the chemical structure of a known active ligand, like Tolpropamine, to identify other compounds in a database with similar properties. Pharmacophore modeling, a common ligand-based method, defines the essential 3D arrangement of functional groups necessary for biological activity. A pharmacophore model derived from potent H1R antagonists can be used to screen databases for new chemical entities with the potential for H1R antagonism. bucm.edu.cn These strategies are crucial for identifying novel leads and optimizing existing ones for improved potency and selectivity. nih.gov

Predictive Models for Molecular Interactions and Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comresearchgate.net For H1R antagonists, QSAR models are developed to predict the binding affinity of new compounds based on their physicochemical properties or structural features (descriptors). mdpi.comtandfonline.com

These models are built using a "training set" of compounds with known H1R binding affinities. researchgate.net The resulting mathematical equation can then be used to predict the activity of a "test set" of compounds not used in the model's creation. tandfonline.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D spatial arrangement of the molecules. mdpi.comtandfonline.com These models generate contour maps that visualize regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity, providing intuitive guidance for drug design. tandfonline.com

Such predictive models are invaluable for prioritizing the synthesis of novel Tolpropamine analogues, helping to focus resources on compounds with the highest predicted potency for the H1R. researchgate.net

Radioligand Binding Assay Methodologies

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction of a ligand with its receptor. researchgate.netnih.gov These assays are considered the gold standard for determining the affinity of a drug for a receptor. They utilize a ligand that has been labeled with a radioisotope (a radioligand) to measure its binding to a target receptor. researchgate.net For characterizing this compound's interaction with the H1R, these assays are essential for determining key binding parameters. nih.gov

Saturation Binding Assays for Receptor Density and Affinity Determination

Saturation binding assays are performed to determine the affinity of a radioligand for its receptor (dissociation constant, Kd) and the total concentration of receptors in a given preparation (receptor density, Bmax). nih.gov In this type of experiment, increasing concentrations of a radiolabeled H1R antagonist, such as [³H]mepyramine or [³H]pyrilamine, are incubated with a preparation containing the H1R until equilibrium is reached. nih.govresearchgate.net

The amount of radioligand bound to the receptor is measured at each concentration. The experiment is performed in two sets of conditions: one to measure total binding and another, in the presence of a high concentration of an unlabeled competitor, to measure non-specific binding. Specific binding is then calculated by subtracting non-specific from total binding. The resulting data are plotted as specific binding versus the concentration of free radioligand, which typically yields a hyperbolic saturation curve. Non-linear regression analysis of this curve provides the Kd and Bmax values. nih.gov

| Parameter | Description | Example Value |

|---|---|---|

| Kd (Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity. | 1.5 nM |

| Bmax (Maximum Receptor Density) | The total concentration of receptor binding sites in the tissue or cell preparation. | 250 fmol/mg protein |

Competitive Inhibition Binding Assays for Ligand Affinity Characterization

Competitive inhibition assays are used to determine the affinity of an unlabeled compound, such as Tolpropamine, for a receptor. nih.gov These experiments measure the ability of the test compound to compete with a fixed concentration of a radioligand for binding to the receptor. researchgate.net

In this setup, the receptor preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound (the "competitor"). As the concentration of the competitor increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity. The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration, generating a sigmoidal inhibition curve. From this curve, the IC₅₀ value is determined, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The IC₅₀ value can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. acs.org The Kᵢ value represents the affinity of the unlabeled compound for the receptor. researchgate.net

| Compound | Class | Kᵢ (nM) |

|---|---|---|

| Mepyramine | Ethylenediamine (1st Gen) | 1.2 |

| Diphenhydramine | Ethanolamine (1st Gen) | 3.5 |

| Chlorpheniramine | Alkylamine (1st Gen) | 2.8 |

| Cetirizine | Piperazine (2nd Gen) | 5.1 |

| Loratadine | Piperidine (2nd Gen) | 10.2 |

Development and Application of Cell-Based and Membrane-Based Assay Systems

The biological matrix used in radioligand binding assays is critical for obtaining physiologically relevant data. These assays are typically performed using either isolated cell membranes or whole, intact cells. researchgate.net

Membrane-Based Assays: A common approach involves using membrane homogenates prepared from cells or tissues that express the receptor of interest. acs.org For H1R studies, researchers often use cell lines like Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells that have been genetically engineered to stably or transiently express high levels of the human H1R. smpdb.caacs.org This provides a consistent and high-density source of the receptor, which is ideal for binding assays.

Cell-Based Assays: Whole-cell binding assays are also employed and can provide information about ligand binding in a more natural cellular environment. nih.gov Beyond simple binding, modern cell-based functional assays can measure the downstream consequences of receptor activation or inhibition. For the H1R, which primarily couples to Gq proteins, stimulation leads to an increase in intracellular calcium (Ca²⁺) levels. creative-biolabs.cominnoprot.com Therefore, cell-based assays that measure changes in intracellular Ca²⁺ can be used to functionally characterize H1R antagonists like Tolpropamine. nih.govcreative-biolabs.com Other advanced cell-based systems measure dynamic mass redistribution (DMR) or β-arrestin recruitment as readouts of receptor activation and antagonism. innoprot.comnih.gov These functional assays complement binding assays by providing a measure of a compound's ability to block the cellular response mediated by the receptor. nih.gov

In Vitro Pharmacological Assay Development

In the preclinical evaluation of pharmaceutical compounds such as this compound, in vitro pharmacological assays are indispensable. itmedicalteam.pl These laboratory-based tests, conducted outside of a living organism, provide crucial early insights into a compound's mechanism of action, potency, selectivity, and potential for toxicity. itmedicalteam.pl By isolating specific biological components like cells, enzymes, or ion channels, researchers can meticulously study the direct interactions of a drug candidate under controlled conditions. This approach is fundamental for streamlining the drug discovery process, enabling the screening of numerous compounds and prioritizing those with the most promising profiles for further development. itmedicalteam.pl The development of robust and sensitive in vitro assays is a cornerstone of modern pharmacology, allowing for detailed characterization long before a compound advances to in vivo studies. nih.gov

Cell-based reporter gene assays are sophisticated tools used to investigate the functional consequences of a compound's interaction with a specific cellular target, often a G-protein coupled receptor (GPCR). nih.gov These assays are engineered to link the activation of a signaling pathway to the expression of an easily measurable "reporter" protein, such as luciferase or green fluorescent protein (GFP). nih.govmdpi.com

In the context of this compound, an antihistamine, such an assay could be designed to quantify its functional activity at histamine receptors (e.g., H1). A cell line, such as HEK293, would be genetically modified to stably express the human H1 receptor. These cells would also contain a reporter gene construct where the expression of luciferase is controlled by a response element sensitive to the H1 receptor's downstream signaling pathway (e.g., a nuclear factor of activated T-cells, NFAT, response element which is linked to Gq-mediated calcium influx). nih.govmdpi.com

When an agonist like histamine binds to the H1 receptor, it initiates a signaling cascade that leads to the activation of the NFAT transcription factor, which then drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a substrate is proportional to the level of receptor activation. This compound, as an antagonist or inverse agonist, would be added to compete with histamine, and its potency would be determined by its ability to inhibit the histamine-induced luciferase signal. This methodology provides a highly sensitive and quantifiable measure of the compound's functional impact on its target receptor. nih.gov

Table 1: Hypothetical Functional Activity of this compound at the H1 Receptor using a CRE-Luciferase Reporter Gene Assay

This table illustrates the type of data generated from a reporter gene assay to determine the inhibitory potency (IC50) of this compound against histamine-induced receptor activation.

| Concentration of Tolpropamine HCl (nM) | Histamine-Induced Luminescence (Relative Light Units) | Percent Inhibition (%) |

| 0.1 | 98,540 | 1.5% |

| 1 | 89,320 | 10.7% |

| 5 | 65,210 | 34.8% |

| 10 | 49,870 | 50.1% |

| 50 | 15,660 | 84.3% |

| 100 | 5,120 | 94.9% |

| 500 | 1,050 | 99.0% |

Enzyme activity and inhibition assays are fundamental in vitro tools for characterizing how a compound affects specific enzymes. itmedicalteam.plnih.gov These assays are critical for understanding a drug's metabolic profile, potential drug-drug interactions, and any off-target enzymatic effects. nih.govnih.gov The principle of these assays is to measure the rate of an enzyme-catalyzed reaction, either by quantifying the depletion of a substrate or the formation of a product over time. nih.gov

For a compound like this compound, a key area of investigation would be its potential to inhibit cytochrome P450 (CYP450) enzymes. These enzymes are crucial for the metabolism of a vast number of drugs, and their inhibition can lead to altered drug exposure and potential toxicity. To assess this, this compound would be incubated with human liver microsomes, which contain a mixture of CYP450 enzymes, or with specific recombinant CYP isozymes (e.g., CYP2D6, CYP3A4). nih.gov

A specific substrate for the enzyme of interest, which is converted into a fluorescent or chromogenic product, would be added to initiate the reaction. The rate of product formation is measured using a spectrophotometer or fluorometer. By testing a range of this compound concentrations, a dose-response curve can be generated to determine the IC50 value—the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.gov This value is a critical parameter for predicting the likelihood of clinically relevant drug interactions. nih.govmdpi.com

Table 2: Example Data for this compound Inhibition of Human Cytochrome P450 Isozymes

This table presents hypothetical IC50 values for this compound against major drug-metabolizing enzymes, which is essential for predicting potential drug-drug interactions.

| CYP450 Isozyme | Substrate | IC50 (µM) | Inhibition Type |

| CYP1A2 | Phenacetin | > 100 | No significant inhibition |

| CYP2C9 | Diclofenac | 45.7 | Weak |

| CYP2C19 | S-Mephenytoin | 88.2 | Weak |

| CYP2D6 | Bufuralol | 5.3 | Moderate |

| CYP3A4 | Midazolam | 21.9 | Weak |

Investigating the effects of a compound on ion channels is a critical component of safety pharmacology, as unintended channel modulation can lead to serious adverse effects, particularly cardiac arrhythmias. nih.goveuropeanpharmaceuticalreview.com A variety of in vitro assays are available, ranging from high-throughput screening methods to highly detailed electrophysiological recordings. aurorabiomed.com.cn

Fluorescence-based ion flux assays are often used for initial screening. nih.gov These assays use ion-sensitive dyes that change their fluorescent properties upon binding to specific ions (e.g., Ca²⁺, K⁺) or dyes that are sensitive to changes in membrane potential. nih.govnih.gov Cells expressing the ion channel of interest are loaded with the dye, and a fluorescent plate reader is used to measure changes in signal after the addition of this compound. This method allows for the rapid screening of a compound against a panel of different ion channels. nih.gov

For more detailed mechanistic studies, patch-clamp electrophysiology is considered the gold standard. aurorabiomed.com.cnaxxam.com This technique allows for the direct measurement of the ionic currents flowing through a single ion channel or across the entire cell membrane. axxam.com A micropipette forms a high-resistance seal with the cell membrane, enabling precise control of the membrane potential and recording of the resulting currents. To assess the effect of this compound on a specific channel, such as the hERG (human Ether-à-go-go-Related Gene) potassium channel, a voltage protocol is applied to elicit a characteristic hERG current. The compound is then perfused over the cell, and any change in the current's amplitude or kinetics is recorded. This provides precise data on whether the compound blocks or modulates the channel, and at what concentrations, which is vital for assessing pro-arrhythmic risk. axxam.com

Table 3: Representative Data from an Automated Patch-Clamp Electrophysiology Assay on the hERG Channel

This table shows hypothetical results from a dose-response study of this compound on the hERG potassium channel, a critical assay for cardiac safety assessment.

| Concentration of Tolpropamine HCl (µM) | Peak Tail Current (pA) | Percent Inhibition (%) |

| 0 (Control) | 1250 ± 85 | 0% |

| 0.1 | 1235 ± 92 | 1.2% |

| 0.3 | 1180 ± 78 | 5.6% |

| 1.0 | 950 ± 65 | 24.0% |

| 3.0 | 610 ± 51 | 51.2% |

| 10.0 | 225 ± 30 | 82.0% |

| 30.0 | 55 ± 15 | 95.6% |

Q & A

Q. What are the key structural identifiers and regulatory classifications of Tolpropamine hydrochloride relevant to experimental research?

this compound (C₁₈H₂₃N·ClH) is a histamine-1 receptor antagonist with the SMILES notation CC1CCC(CC1)C(CCN(C)C)C2CCCCC2.Cl . Regulatory identifiers include CAS number (1P6C450YET), FDA Unique Ingredient Identifier (1P6C450YET), and UNSPSC code 51313308. Researchers must adhere to EMA and FDA guidelines for handling and documentation, particularly in studies involving receptor antagonism .

Q. What methodological steps ensure reproducible synthesis of this compound?

Reproducible synthesis requires:

- Detailed protocols : Include reaction conditions (temperature, solvent ratios) and purification steps (e.g., recrystallization or column chromatography).

- Characterization : Use NMR to confirm molecular structure (e.g., benzene ring protons at δ 7.2–7.4 ppm) and HPLC (≥98% purity).

- Validation : Cross-reference with literature on analogous compounds (e.g., thiamine hydrochloride synthesis in and ) .

Q. How should researchers address regulatory compliance when sourcing this compound for preclinical studies?

Source materials must comply with:

- EMA XEVMPD Index : SUB04913MIG for this compound.

- Safety protocols : Follow OSHA and CLP regulations for hazardous chemicals, including proper labeling (GHS07) and storage (ambient temperature, desiccated).

- Documentation : Maintain batch-specific Certificates of Analysis (CoA) and Safety Data Sheets (SDS) .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound's receptor binding kinetics?

- Radioligand displacement assays : Use [³H]-pyrilamine in competitive binding studies with HEK-293 cells expressing H1 receptors. Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism).

- Kinetic analysis : Apply the two-state model to determine association (kₐ) and dissociation (k𝒹) rates. Validate results against positive controls (e.g., chlorpheniramine) .

Q. How can contradictory data on this compound's metabolic stability be resolved?

Contradictions often arise from:

- Species variability : Compare hepatic microsomal stability in human vs. rodent models.

- Analytical sensitivity : Use LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.

- Study replication : Conduct meta-analyses of peer-reviewed data (e.g., PubMed, Embase) using PRISMA guidelines to identify methodological outliers .

Q. What strategies improve the detection limits of this compound in complex biological matrices?

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges and ion-pairing agents (e.g., trifluoroacetic acid).

- Instrumentation : High-resolution mass spectrometry (HRMS) in positive ion mode (m/z 296.18 for [M+H]⁺).

- Matrix effects : Normalize using deuterated internal standards (e.g., Tolpropamine-d₅ hydrochloride) .

Q. How can researchers validate this compound's stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (photolytic).

- Stability-indicating assays : Monitor degradation products via UPLC-PDA at 254 nm.

- Data interpretation : Use Arrhenius plots to predict shelf-life at 25°C .

Methodological Frameworks

- Literature synthesis : Apply PICO framework to structure research questions (Population: in vitro models; Intervention: receptor binding; Comparison: existing H1 antagonists; Outcome: IC₅₀) .

- Data reporting : Follow CONSORT guidelines for preclinical studies, including raw data deposition in repositories like Figshare or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。